

The Dual-Edged Heterocycle: A Technical Guide to Morpholine Toxicity

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Compound of Interest

Compound Name: Morpholine-2-carbonitrile
hydrochloride

CAS No.: 1205751-07-0

Cat. No.: B1422465

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Part 1: Executive Summary – The Morpholine Paradox

Morpholine (1,4-oxazinane) represents a cornerstone pharmacophore in modern medicinal chemistry and a workhorse in industrial applications. Its structural duality—combining the lipophilicity of an ether with the basicity of a secondary amine—makes it an ideal modulator for drug solubility and pharmacokinetic (PK) profiles. It is a key structural motif in blockbuster drugs like Gefitinib (EGFR inhibitor) and Linezolid (oxazolidinone antibiotic).

However, this utility comes with a distinct toxicological burden. The toxicity of morpholine compounds is not monolithic; it bifurcates into intrinsic scaffold toxicity (organ-specific necrosis) and metabolic genotoxicity (nitrosamine formation). This guide deconstructs these mechanisms, providing a rigorous framework for risk assessment and experimental validation in drug discovery.

Part 2: Metabolic Fate & Bioactivation

To understand toxicity, one must first map the metabolic trajectory. In mammalian systems, morpholine rings are not metabolically inert. They undergo oxidative biotransformations mediated primarily by the Cytochrome P450 (CYP) superfamily.[1]

The Metabolic Bifurcation

Upon exposure to hepatic enzymes, morpholine-containing drugs typically follow one of two paths:

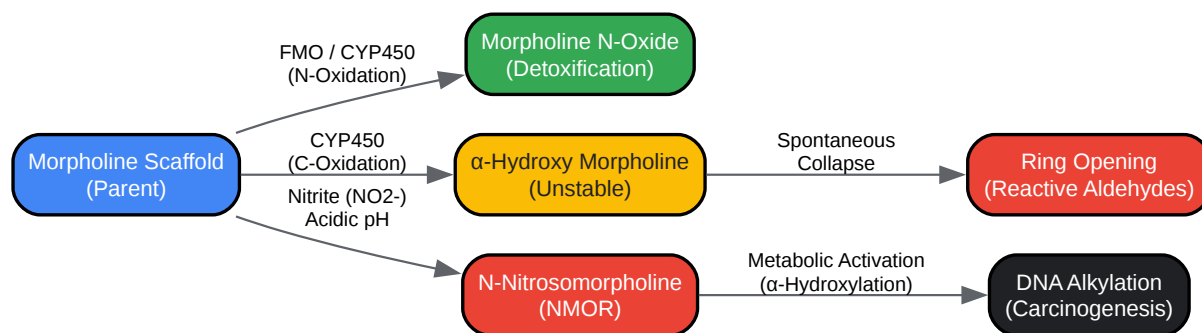
- **N-Oxidation:** The nitrogen lone pair is oxidized by Flavin-containing Monooxygenases (FMOs) or CYP enzymes to form a stable N-oxide. This is often a detoxification pathway, increasing polarity for excretion.
- **-Carbon Oxidation (Bioactivation):** CYP-mediated hydroxylation at the C2 or C3 position leads to ring opening. This unstable intermediate can collapse into reactive aldehydes (e.g., (2-hydroxyethoxy)acetaldehyde), capable of forming Schiff bases with cellular proteins, leading to haptenization and potential immune-mediated toxicity.

The Nitrosamine Trap (Critical Risk)

The most significant regulatory concern is the formation of N-nitrosomorpholine (NMOR).

- **Mechanism:** In the presence of nitrites (dietary or endogenous) and an acidic environment (gastric fluid), the secondary amine of morpholine undergoes N-nitrosation.
- **Consequence:** NMOR is a potent hepatocarcinogen. It requires metabolic activation (-hydroxylation) to generate a diazonium ion, which alkylates DNA (specifically forming -methylguanine adducts), causing GC
AT transition mutations.

Visualization: Morpholine Metabolic & Activation Pathways[2]



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Figure 1: Metabolic bifurcation of morpholine showing detoxification (N-oxide), bioactivation (Ring Opening), and genotoxic nitrosation pathways.

Part 3: Toxicological Profile

Organ-Specific Toxicity (Hepatorenal)

Chronic exposure to morpholine induces specific pathology in the liver and kidneys. This is distinct from the genotoxicity of NMOR.

- **Renal Toxicity:** Morpholine causes cellular swelling and necrosis of the proximal convoluted tubules. The mechanism involves lysosomal accumulation (due to the amine's cationic nature at physiological pH), leading to phospholipidosis—a condition resembling drug-induced lysosomal storage disease.
- **Hepatotoxicity:** High-dose exposure leads to hepatocellular necrosis. This is often linked to glutathione depletion as the liver attempts to conjugate reactive ring-opened aldehydes.

Quantitative Toxicity Data

The following table summarizes key toxicity thresholds. Note the sharp distinction between the parent compound and its nitroso-derivative.

Compound	Endpoint	Species	Value	Effect
Morpholine	LD50 (Oral)	Rat	1,050 mg/kg	CNS depression, hemorrhage, renal necrosis
Morpholine	LD50 (Dermal)	Rabbit	500 mg/kg	Severe corrosion, systemic absorption
Morpholine	TWA (Inhalation)	Human	20 ppm	Mucosal irritation (OSHA PEL)
N-Nitrosomorpholine	TD50 (Tumor)	Rat	0.1 mg/kg/day	Hepatocellular carcinoma (Chronic)

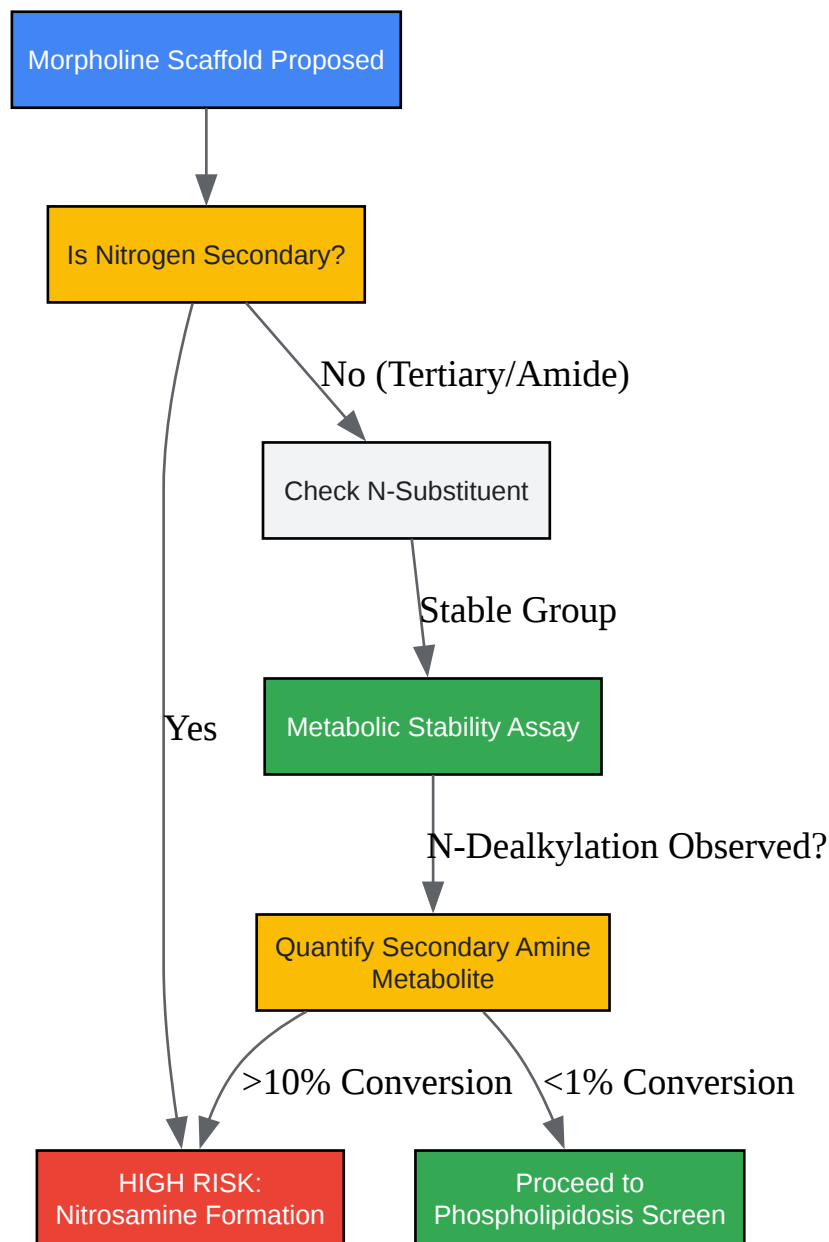
Part 4: Risk Assessment & Mitigation in Drug Design

When incorporating a morpholine ring into a drug candidate, a "Safety by Design" approach is mandatory.

Structural Mitigation Strategies

- **Reduce Basicity:** Electron-withdrawing groups (EWGs) on the morpholine nitrogen (e.g., amides, sulfonamides) prevent protonation and drastically reduce the risk of phospholipidosis.
- **Block Metabolic Hotspots:** Fluorination at the C2/C6 positions hinders CYP-mediated -hydroxylation, preventing ring opening.
- **Prevent Nitrosation:** Using morpholine as a tertiary amine (N-substituted) rather than a secondary amine eliminates the direct precursor for nitrosamine formation, although N-dealkylation must still be monitored.

Visualization: Safety Decision Tree



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Figure 2: Decision tree for evaluating morpholine scaffold risk in early discovery.

Part 5: Experimental Protocols (Self-Validating Systems)

Protocol A: Assessment of Nitrosamine Formation Potential (NAP Test)

Objective: Determine if the drug candidate generates N-nitrosomorpholine under simulated gastric conditions.

Reagents:

- Simulated Gastric Fluid (SGF): pH 1.2, pepsin-free.
- Sodium Nitrite (): 50 mM stock.
- Internal Standard: Morpholine-d8.

Workflow:

- Preparation: Dissolve test compound (10 μ M) in SGF.
- Stress Induction: Add (5 equivalents) to mimic high-nitrite diet load.
- Incubation: Incubate at 37°C for 4 hours (standard gastric residence time).
- Quenching: Stop reaction with ammonium sulfamate (scavenges excess nitrite).
- Analysis: Extract with dichloromethane. Analyze via LC-MS/MS (Triple Quadrupole) monitoring the transition for NMOR (m/z 117 87).
- Validation Criteria:
 - Negative Control: SGF + Nitrite (no drug)
No peak.
 - Positive Control:[2] Morpholine (unsubstituted)

Detectable NMOR.

- Pass: < 30 ng/day theoretical yield (ICH M7 limit).

Protocol B: Microsomal Metabolic Stability & Reactive Metabolite Trapping

Objective: Identify ring-opening potential and reactive aldehyde formation.

Reagents:

- Human Liver Microsomes (HLM): 0.5 mg/mL protein.
- Trapping Agent: Semicarbazide (traps aldehydes) or Glutathione (traps electrophiles).
- Cofactor: NADPH regenerating system.[\[2\]](#)

Workflow:

- Incubation: Mix Test Compound (1 μ M) + HLM + Trapping Agent (5 mM).
- Initiation: Add NADPH; incubate at 37°C.
- Timepoints: Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile.
- Analysis: Centrifuge and analyze supernatant via High-Resolution Mass Spectrometry (HRMS).
- Data Interpretation:
 - Search for M + 16 (N-oxide/Hydroxyl).
 - Search for Trapped Adducts: Mass shift corresponding to Drug + Semicarbazide -
 - Causality Check: If intrinsic clearance (

) is high but no parent depletion is seen without NADPH, the instability is chemical, not metabolic.

Part 6: References

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